![molecular formula C19H24N4O3 B14278280 6-(Methyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)hexan-1-ol CAS No. 126370-84-1](/img/structure/B14278280.png)
6-(Methyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)hexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Methyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)hexan-1-ol is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes due to their vivid colors. The compound also contains a hydroxyl group (-OH) attached to a hexane chain, making it an alcohol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)hexan-1-ol typically involves a multi-step process:
Diazotization: The starting material, 4-nitroaniline, is diazotized using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-methyl-4-aminophenol in an alkaline medium to form the azo compound.
Alkylation: The resulting azo compound is then alkylated with 6-bromo-1-hexanol under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The reactions would be carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.
Major Products
Oxidation: Formation of 6-(Methyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)hexan-1-one.
Reduction: Formation of 6-(Methyl{4-[(E)-(4-aminophenyl)diazenyl]phenyl}amino)hexan-1-ol.
Substitution: Formation of 6-(Methyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)hexyl chloride or bromide.
科学的研究の応用
6-(Methyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)hexan-1-ol has several applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of colored polymers and plastics.
作用機序
The mechanism of action of 6-(Methyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)hexan-1-ol involves its interaction with molecular targets through its functional groups:
Hydroxyl Group: Can form hydrogen bonds with biological molecules, affecting their structure and function.
Azo Group: Can undergo reduction to form amines, which can then interact with enzymes and other proteins.
Nitro Group: Can be reduced to an amine, which can participate in various biochemical pathways.
類似化合物との比較
Similar Compounds
6-(4-(p-tolyldiazenyl)phenoxy)hexyl methacrylate: Similar in structure but contains a methacrylate group instead of a hydroxyl group.
4-[(E)-(4-nitrophenyl)diazenyl]phenol: Lacks the hexane chain and hydroxyl group.
Uniqueness
6-(Methyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)hexan-1-ol is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides both hydrophilic and hydrophobic properties, making it versatile in various environments.
特性
CAS番号 |
126370-84-1 |
|---|---|
分子式 |
C19H24N4O3 |
分子量 |
356.4 g/mol |
IUPAC名 |
6-[N-methyl-4-[(4-nitrophenyl)diazenyl]anilino]hexan-1-ol |
InChI |
InChI=1S/C19H24N4O3/c1-22(14-4-2-3-5-15-24)18-10-6-16(7-11-18)20-21-17-8-12-19(13-9-17)23(25)26/h6-13,24H,2-5,14-15H2,1H3 |
InChIキー |
VRAQFUUCKQGHEQ-UHFFFAOYSA-N |
正規SMILES |
CN(CCCCCCO)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


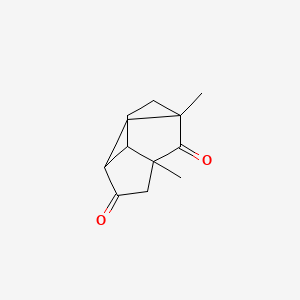



![[1,1'-Bi(cyclohexane)]-2-yl naphthalene-2-sulfonate](/img/structure/B14278228.png)
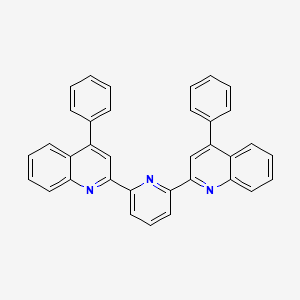


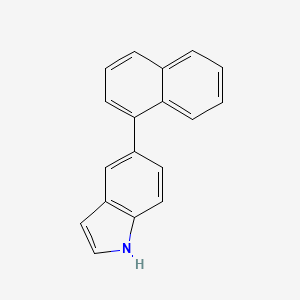
![2,5-Bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14278245.png)
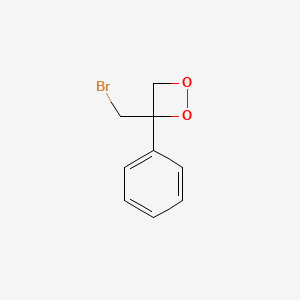
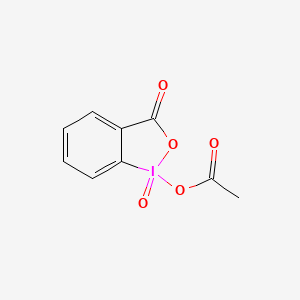
dimethyl-](/img/structure/B14278263.png)

